molecular formula C13H20FN5 B11745348 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745348
M. Wt: 265.33 g/mol
InChI Key: DBMNZBAENWCCFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-ethyl-5-fluoro-3-methyl-1H-pyrazole under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 1-ethyl-5-fluoro-1H-pyrazole
  • 3-methyl-1H-pyrazole

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, one of which is fluorinated. This fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-4-18-7-6-11(17-18)8-15-9-12-10(3)16-19(5-2)13(12)14/h6-7,15H,4-5,8-9H2,1-3H3

InChI Key

DBMNZBAENWCCFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2C)CC)F

Origin of Product

United States

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